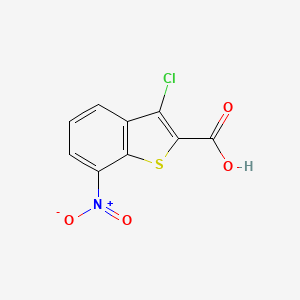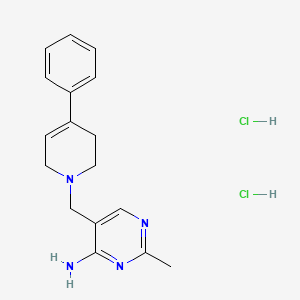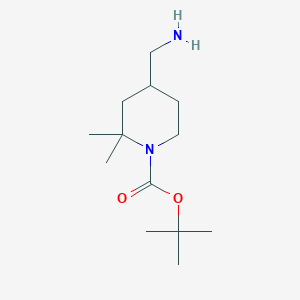![molecular formula C11H8Cl2N2O B2529382 (2Z)-4-chloro-2-[(4-chloroanilino)methylidene]-3-oxobutanenitrile CAS No. 339097-10-8](/img/structure/B2529382.png)
(2Z)-4-chloro-2-[(4-chloroanilino)methylidene]-3-oxobutanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-4-Chloro-2-[(4-chloroanilino)methylidene]-3-oxobutanenitrile, commonly referred to as CCCN, is a compound used in a variety of scientific research applications. It is a member of the nitrile group of compounds, which are organonitrogen compounds that contain the functional group C≡N. CCCN is a colorless liquid with a boiling point of 136°C and a melting point of -50°C. It is soluble in water and other organic solvents, making it a useful reagent in organic synthesis.
科学的研究の応用
Antinociceptive Activity
Antinociceptive activity refers to the ability of a substance to reduce pain perception. In the case of this compound, studies have shown that it exhibits pronounced antinociceptive effects. The synthesized derivatives of this compound demonstrated low toxicity while effectively reducing pain sensation. Researchers have explored its potential as an analgesic agent, making it a promising candidate for pain management .
Structural Analysis and Characterization
Researchers have synthesized and characterized this compound and its derivatives for various applications. Techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations have been employed to understand its molecular structure and properties. Structural insights are crucial for designing optimized derivatives with specific functionalities.
Kinase Inhibition
While not directly related to the compound itself, it’s worth noting that the optimization of lipophilic substitution within a series of related compounds led to ATP-competitive, nanomolar inhibitors. These inhibitors selectively target protein kinases, including PKB (protein kinase B), which plays a role in cell signaling pathways. Such compounds have potential applications in cancer therapy and other diseases where kinase dysregulation occurs .
特性
IUPAC Name |
(2Z)-4-chloro-2-[(4-chloroanilino)methylidene]-3-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-5-11(16)8(6-14)7-15-10-3-1-9(13)2-4-10/h1-4,7,15H,5H2/b8-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHJLTOWLXHLFF-FPLPWBNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C(C#N)C(=O)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C(/C#N)\C(=O)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-4-chloro-2-[(4-chloroanilino)methylidene]-3-oxobutanenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2529302.png)
![8-(4-ethoxyphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2529303.png)


![2-(3,5-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2529308.png)
![{[2-Chloro-4-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2529311.png)

![(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2529314.png)




![N-Ethyl-N-[2-(5-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2529321.png)